4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
Overview
Description
4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a chemical compound with the molecular formula C11H17N3O It features a piperidine ring substituted with a 3-cyclopropyl-1,2,4-oxadiazol-5-ylmethyl group
Mechanism of Action
Target of Action
Piperidine derivatives are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels. The specific target would depend on the exact structure of the compound and any functional groups present .
Mode of Action
The mode of action would depend on the specific biological target. For example, if the target is an enzyme, the compound might act as an inhibitor, reducing the enzyme’s activity. If the target is a receptor, the compound might act as an agonist (activating the receptor) or an antagonist (blocking the receptor) .
Biochemical Pathways
The affected pathways would depend on the specific biological target and the role of that target in cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Piperidine derivatives, for example, are often well absorbed and distributed throughout the body .
Result of Action
The molecular and cellular effects would depend on the specific biological target and the compound’s mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with certain kinases, modulating their phosphorylation activity. This interaction can lead to alterations in signal transduction pathways, affecting cellular responses. Additionally, this compound can interact with transport proteins, influencing the transport of ions and molecules across cell membranes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell growth and differentiation. By modulating the activity of key signaling molecules, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For example, in certain cancer cell lines, this compound has been found to inhibit cell proliferation by downregulating oncogenic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in critical cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine typically involves the formation of the oxadiazole ring followed by its attachment to the piperidine moiety. One common method involves the O-acylation of an amidoxime with an acyl chloride, anhydride, or activated carboxylic acid, followed by cyclocondensation in the presence of a base such as TBAF/THF at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the oxadiazole ring or the piperidine moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole derivatives with additional oxygen functionalities, while reduction could produce partially or fully reduced oxadiazole rings.
Scientific Research Applications
4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of oxadiazole-containing compounds with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives such as:
- 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
- N-(1-acetylpiperidin-4-yl)-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide
Uniqueness
4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the cyclopropyl group and the piperidine ring can enhance its stability, binding affinity, and specificity compared to other oxadiazole derivatives.
Properties
IUPAC Name |
3-cyclopropyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-2-9(1)11-13-10(15-14-11)7-8-3-5-12-6-4-8/h8-9,12H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIHXIWIKFHJRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)CC3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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